4-(4-Chlorophenoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCXBCYVCDPFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397323 | |

| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-99-5 | |

| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(4-Chlorophenoxy)benzaldehyde in Scientific Research

Abstract

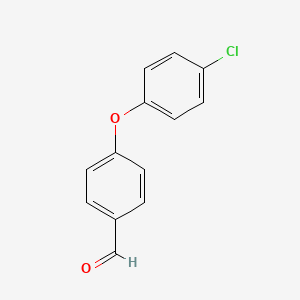

4-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a pivotal intermediate and molecular building block in diverse fields of scientific research.[1] Its unique structure, characterized by a diaryl ether linkage connecting a benzaldehyde moiety to a chlorophenyl group, provides a valuable scaffold for the synthesis of complex organic molecules. This guide elucidates the primary applications of this compound, focusing on its instrumental role in medicinal chemistry for the development of novel therapeutic agents, its utility in agrochemical synthesis, and its emerging applications in materials science. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for key transformations, and present data-driven insights into the properties of its derivatives.

Core Molecular Profile and Physicochemical Properties

At its core, this compound is a bifunctional molecule. The aldehyde group (-CHO) is a highly reactive electrophilic site, making it susceptible to nucleophilic attack and a prime functional group for condensation reactions. The diaryl ether framework provides a rigid, semi-flexible backbone that is a common feature in many biologically active compounds and stable polymers.

The presence of the chlorine atom on the terminal phenyl ring influences the molecule's electronic properties and lipophilicity, which can be strategically exploited in drug design to enhance binding affinity or modulate metabolic stability.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 61343-99-5 | |

| Molecular Formula | C₁₃H₉ClO₂ | [2] |

| Molecular Weight | 232.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 54-58 °C |

| InChI Key | BLCXBCYVCDPFEU-UHFFFAOYSA-N | |

Applications in Pharmaceutical Synthesis and Medicinal Chemistry

The predominant use of this compound is as a precursor for synthesizing molecules with therapeutic potential.[1] Its structure is a gateway to several classes of bioactive compounds.

Synthesis of Chalcones: Gateways to Bioactive Flavonoids

Chalcones (1,3-diaryl-2-propen-1-ones) are natural pigments that form the central core of flavonoids and are renowned for a wide spectrum of biological activities.[3][4] this compound is an ideal starting material for one of the aromatic rings in the chalcone scaffold.

Causality: The synthesis occurs via a Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone.[3][4][5] The aldehyde carbon of this compound acts as an electrophile, which is attacked by the enolate ion formed from the acetophenone in the presence of a base like NaOH or KOH.[4][6] This reaction is a robust and efficient method for carbon-carbon bond formation.[5]

Derivatives synthesized from this precursor have demonstrated significant biological potential:

-

Anticancer Activity: Chalcones are known to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[7]

-

Antimicrobial Properties: The α,β-unsaturated ketone moiety is a key pharmacophore responsible for antibacterial and antifungal activities.[3][8]

-

Anti-inflammatory Effects: Certain chalcones can inhibit enzymes involved in the inflammatory cascade.[7]

Caption: Key synthetic pathways originating from this compound.

Construction of Novel Heterocyclic Compounds

Heterocyclic chemistry is a cornerstone of drug discovery, with a vast number of pharmaceuticals containing nitrogen, oxygen, or sulfur-based rings.[9] this compound is instrumental in building these scaffolds.

Causality: The synthesis often proceeds through a Schiff base intermediate, formed by the condensation of the aldehyde group with a primary amine. This imine intermediate can then undergo intramolecular cyclization or react with a third component to form the desired heterocycle. For instance, reaction with thioglycolic acid can yield thiazolidinone derivatives, while reaction with hydrazides can be a pathway to oxadiazoles.[10][11] These heterocyclic systems are investigated for a range of activities, including anticancer and antimicrobial effects.[11][12]

Role in Agrochemical Development

The diaryl ether motif present in this compound is a well-established pharmacophore in the agrochemical industry.[13] This compound serves as an intermediate for creating more complex molecules for crop protection.

-

Herbicides and Pesticides: It is used in the development of herbicides and pesticides, contributing to effective crop protection solutions.[1][14]

-

Fungicides: The scaffold can be elaborated to produce potent fungicides.[15][16]

The rationale lies in the ability to modify the structure through the aldehyde handle, allowing chemists to fine-tune the compound's spectrum of activity, environmental persistence, and selectivity, thereby minimizing impact on non-target organisms.[1]

Applications in Materials Science

Beyond life sciences, this compound finds application in the formulation of advanced materials.

-

Specialty Polymers and Resins: Its incorporation into polymer chains can enhance material properties.[1][15] The rigid aromatic structure contributes to improved thermal stability and chemical resistance, which is valuable for coatings and adhesives.[1][15]

-

Dyes and Pigments: The chromophoric diaryl ether system makes it a useful building block for synthesizing dyes and pigments with stable and vibrant colors.[1][16]

Experimental Workflow: Synthesis of a Chalcone Derivative

This section provides a validated, self-contained protocol for a Claisen-Schmidt condensation, a cornerstone reaction utilizing this compound.

Objective: To synthesize 1-(4-hydroxyphenyl)-3-(4-(4-chlorophenoxy)phenyl)prop-2-en-1-one.

Materials:

-

This compound

-

4-Hydroxyacetophenone

-

Ice-cold water

-

Standard laboratory glassware, magnetic stirrer, and TLC apparatus.

Caption: Step-by-step workflow for chalcone synthesis.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound and 4-hydroxyacetophenone in a suitable volume of ethanol.

-

Catalyst Addition: While stirring the solution, slowly add a catalytic amount of a strong base, such as a 10-30% aqueous solution of NaOH or KOH, dropwise.[4][17]

-

Reaction Monitoring: Continue stirring the mixture vigorously. The reaction can typically be run at room temperature or gently heated (e.g., 40°C) for 1-4 hours.[5] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Precipitation: Once the reaction is complete, pour the mixture into a larger beaker containing a significant volume of ice-cold water. The chalcone product, being insoluble in water, will precipitate out as a solid.

-

Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid on the filter paper with copious amounts of cold water to remove the base catalyst and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, commonly ethanol, to yield the pure chalcone derivative.[6] The final product's identity and purity should be confirmed by analytical techniques such as melting point determination, NMR, and Mass Spectrometry.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic molecular scaffold that enables innovation across multiple scientific disciplines. Its predictable reactivity, coupled with the desirable physicochemical properties of its diaryl ether core, makes it an invaluable asset for researchers. In medicinal chemistry, it provides rapid access to diverse libraries of chalcones and heterocycles for screening against diseases like cancer and microbial infections. Its utility in synthesizing effective agrochemicals and robust polymers further underscores its importance. The continued exploration of this versatile building block will undoubtedly lead to the discovery of new molecules with significant scientific and commercial value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C13H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. jetir.org [jetir.org]

- 4. tsijournals.com [tsijournals.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 9. Heterocyclic Chemistry [cem.com]

- 10. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. nbinno.com [nbinno.com]

- 15. FCKeditor - Resources Browser [midyear.aza.org]

- 16. chemimpex.com [chemimpex.com]

- 17. tsijournals.com [tsijournals.com]

4-(4-Chlorophenoxy)benzaldehyde CAS number 61343-99-5 physicochemical properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-(4-Chlorophenoxy)benzaldehyde. This bi-aryl ether aldehyde is a versatile intermediate in organic synthesis, with significant potential in the development of pharmaceuticals, agrochemicals, and materials. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering detailed experimental insights and protocols to facilitate its effective utilization.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 61343-99-5, is an aromatic compound characterized by a benzaldehyde moiety linked to a 4-chlorophenoxy group through an ether bond. This unique structural combination imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, while the diaryl ether scaffold is a common motif in many biologically active compounds. This guide will delve into the core physicochemical properties, synthetic methodologies, spectral characterization, and potential applications of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61343-99-5 | [1][2] |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [2] |

| Appearance | White to light orange crystalline powder | [1] |

| Melting Point | 54-58 °C | [1][2] |

| Boiling Point | 181 °C at 2.5 mmHg | [1] |

| Solubility | Soluble in toluene. Based on the related compound 4-chlorobenzaldehyde, it is expected to be soluble in organic solvents like ethyl acetate, hexane, and chloroform, and slightly soluble in water. | [1][3] |

| Purity | Typically ≥98% (GC) | [4][5] |

Spectral Data and Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are anticipated:

-

Aldehyde Proton: A singlet peak in the downfield region, typically around δ 9.9-10.0 ppm . This is a highly characteristic signal for an aromatic aldehyde proton.[6]

-

Aromatic Protons: The eight aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.0-8.0 ppm . The protons on the benzaldehyde ring ortho to the aldehyde group will be the most deshielded. The protons on the chlorophenoxy ring will also exhibit distinct splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key expected chemical shifts include:

-

Carbonyl Carbon: A signal in the highly deshielded region of δ 190-192 ppm , characteristic of an aldehyde carbonyl carbon.[6]

-

Aromatic Carbons: A series of peaks between δ 115-165 ppm . The carbon atoms attached to the oxygen and chlorine atoms, as well as the carbon ipso to the aldehyde group, will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹ .[7]

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet), which are highly diagnostic for aldehydes.[7]

-

C-O-C Stretch (Ether): A strong absorption band in the region of 1240-1260 cm⁻¹ .

-

Aromatic C=C Stretches: Medium intensity bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1090-1010 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 232 , corresponding to the molecular weight of the compound. The isotopic peak at M+2 (m/z = 234) with approximately one-third the intensity of the M+ peak will be characteristic of the presence of a chlorine atom.

-

Key Fragmentation Peaks:

Synthesis and Reactivity

This compound is typically synthesized through nucleophilic aromatic substitution reactions. The two most common and industrially relevant methods are the Williamson ether synthesis and the Ullmann condensation.

Synthetic Methodologies

4.1.1. Williamson Ether Synthesis

This classic method involves the reaction of a phenoxide with an alkyl or aryl halide. In the context of synthesizing this compound, this would involve the reaction of 4-chlorophenol with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a base. The reactivity of the aryl halide is a critical factor, with fluoro- and nitro-activated substrates being more susceptible to nucleophilic attack.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

4-Chlorophenol

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq.), 4-fluorobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Add a suitable volume of DMF to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with toluene (3 x volume).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

4.1.2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[10][11] This method is particularly useful for the formation of diaryl ethers. The synthesis of this compound via this route would involve the reaction of 4-hydroxybenzaldehyde with 4-chloroiodobenzene or 4-chlorobromobenzene in the presence of a copper catalyst and a base. Modern Ullmann protocols often utilize ligands to facilitate the reaction under milder conditions.[12]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Materials:

-

4-Hydroxybenzaldehyde

-

4-Chlorobromobenzene

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-hydroxybenzaldehyde (1.2 eq.), 4-chlorobromobenzene (1.0 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with deionized water.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with deionized water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.

Caption: Synthetic routes to this compound.

Reactivity

The reactivity of this compound is dominated by the chemistry of the aldehyde group. It readily undergoes reactions typical of aromatic aldehydes, including:

-

Condensation Reactions: It serves as an excellent substrate for Claisen-Schmidt and Knoevenagel condensations to form chalcones and other α,β-unsaturated carbonyl compounds.[13]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary and tertiary amines.

-

Oxidation: Can be oxidized to the corresponding 4-(4-chlorophenoxy)benzoic acid using standard oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-(4-chlorophenoxy)benzyl alcohol, using reducing agents such as sodium borohydride.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable starting material for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Compounds

A significant application of this aldehyde is in the synthesis of various heterocyclic systems. For instance, it can be used as a key building block in the multicomponent synthesis of quinazolines, a class of compounds with diverse pharmacological properties.[14][15]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

Materials:

-

This compound

-

2-Aminobenzophenone

-

Ammonium acetate (NH₄OAc)

-

Ethanol

-

Iodine (I₂)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and 2-aminobenzophenone (1.0 eq.) in ethanol.

-

Add ammonium acetate (5.0 eq.) and a catalytic amount of iodine (0.2 eq.) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and stir.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure quinazoline derivative.

Caption: Workflow for quinazoline synthesis.

Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Data: While specific LD50 data for this compound is not readily available, data for the related compound 4-chlorobenzaldehyde can provide an indication of its potential toxicity. The oral LD50 for 4-chlorobenzaldehyde in rats is reported as 1575 mg/kg.[16] It is recommended to handle this compound with care, avoiding ingestion, inhalation, and skin contact.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward preparation via established methods like the Williamson ether synthesis and Ullmann condensation, combined with the reactivity of its aldehyde functionality, makes it an attractive starting material for the construction of complex molecules, including pharmaceutically relevant heterocyclic scaffolds. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, and is intended to serve as a practical resource for scientists and researchers in their synthetic endeavors.

References

- 1. This compound | 61343-99-5 [chemicalbook.com]

- 2. 4-(4-氯苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. labcompare.com [labcompare.com]

- 5. calpaclab.com [calpaclab.com]

- 6. fiveable.me [fiveable.me]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 15. Quinazoline synthesis [organic-chemistry.org]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Synthesis and Biological Evaluation of Novel Derivatives from 4-(4-Chlorophenoxy)benzaldehyde

Introduction: The Strategic Importance of the Diaryl Ether Scaffold

The 4-(4-chlorophenoxy)benzaldehyde scaffold represents a privileged starting point in medicinal chemistry. Its diaryl ether linkage is a common motif in a multitude of biologically active compounds, offering a unique combination of structural rigidity and conformational flexibility. This framework allows for precise spatial orientation of substituents, which is critical for targeted interactions with biological macromolecules. The presence of a reactive aldehyde group provides a versatile handle for a wide array of chemical transformations, enabling the generation of diverse molecular libraries for biological screening. This guide delineates proven synthetic pathways for derivatizing this core structure and outlines robust methodologies for their subsequent biological evaluation.

Part 1: Synthesis of the Core Scaffold

The foundational step involves the synthesis of the this compound precursor. A well-established and efficient method is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2] This reaction is favored for its reliability and applicability to a wide range of substrates.

Diagram: Ullmann Condensation for Core Scaffold Synthesis

Caption: Ullmann condensation for synthesizing the core scaffold.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde and 4-chlorobromobenzene in a suitable non-polar solvent like toluene or xylene.[3]

-

Catalyst and Base Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI) and an inexpensive base such as potassium carbonate (K2CO3).[3]

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio | Key Role |

| 4-Hydroxybenzaldehyde | 1.0 | Phenolic component |

| 4-Chlorobromobenzene | 1.1 | Aryl halide component |

| Copper(I) Iodide | 0.05 | Catalyst |

| Potassium Carbonate | 2.0 | Base |

| Toluene | - | Solvent |

Part 2: Synthetic Derivatization Strategies

The aldehyde functionality of this compound is a gateway to a vast chemical space. The following sections detail key derivatization reactions to generate a library of novel compounds.

A. Schiff Base Formation: Accessing Imines

The condensation of the parent aldehyde with various primary amines yields Schiff bases (imines), a class of compounds known for a wide spectrum of biological activities.[4][5][6]

Diagram: General Schiff Base Synthesis Workflow

Caption: Workflow for synthesizing Schiff base derivatives.

Experimental Protocol: Schiff Base Synthesis

-

Reactant Dissolution: Dissolve this compound in a suitable solvent like ethanol.

-

Amine Addition: Add an equimolar amount of the desired primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[6]

-

Reaction and Isolation: Reflux the mixture for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to induce precipitation of the Schiff base.

-

Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

B. Claisen-Schmidt Condensation: Synthesizing Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation between an aldehyde and a ketone.[7][8][9] This reaction is a cornerstone for creating compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[10]

Diagram: Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Chalcone Synthesis

-

Base Solution: Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol.

-

Reactant Addition: To this basic solution, add the acetophenone derivative, followed by the dropwise addition of this compound with continuous stirring.

-

Reaction: Maintain the reaction at room temperature for several hours.[10]

-

Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Filter the product, wash with water until neutral, and recrystallize from a suitable solvent like ethanol.[7]

C. Knoevenagel Condensation: Creating α,β-Unsaturated Compounds

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[11][12] This reaction is highly efficient for forming C-C bonds.

Diagram: Knoevenagel Condensation Pathway

Caption: Knoevenagel condensation for α,β-unsaturated products.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Mixture: In a suitable solvent like ethanol, mix this compound and the active methylene compound.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine.

-

Reaction: Reflux the mixture for a few hours, monitoring by TLC.

-

Product Isolation: Cool the reaction mixture. The product often crystallizes out and can be collected by filtration.

-

Purification: Wash the product with a cold solvent and recrystallize if necessary.

| Derivative Class | Key Reaction | Reagents |

| Schiff Bases | Condensation | Primary Amines |

| Chalcones | Claisen-Schmidt Condensation | Acetophenones |

| α,β-Unsaturated | Knoevenagel Condensation | Active Methylene Compounds |

Part 3: Biological Screening Methodologies

A systematic approach to biological screening is crucial to identify promising lead compounds. High-throughput screening (HTS) methods are often employed to rapidly assess large libraries of synthesized derivatives.[13]

A. Antimicrobial Activity Screening

Novel compounds are urgently needed to combat antimicrobial resistance.[14]

Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

B. Anticancer Activity Screening

The search for novel anticancer agents is a continuous effort in drug discovery.[15][16] In vitro cytotoxicity assays are the initial step in this process.[17][18]

Workflow: In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]

C. Antioxidant Activity Screening

Many diseases are associated with oxidative stress, making the discovery of new antioxidants a key research area.

Workflow: Antioxidant Activity Screening

Caption: Workflow for antioxidant activity screening.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of the synthesized compounds in a suitable solvent like methanol.

-

DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature.

-

Absorbance Measurement: After a set time (e.g., 30 minutes), measure the absorbance of the solutions at 517 nm.[19]

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[19]

| Biological Screen | Assay | Endpoint |

| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |

| Anticancer | MTT Assay | IC50 (Half-maximal inhibitory concentration) |

| Antioxidant | DPPH Assay | IC50 (Half-maximal inhibitory concentration) |

Conclusion

This guide provides a comprehensive framework for the synthesis of novel derivatives from this compound and their subsequent biological evaluation. The described synthetic strategies offer access to a diverse range of chemical entities, and the outlined screening protocols provide robust methods for identifying compounds with potential therapeutic applications. By integrating synthetic chemistry with biological screening, researchers can efficiently navigate the early stages of the drug discovery pipeline.

References

- 1. synarchive.com [synarchive.com]

- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. jetir.org [jetir.org]

- 7. jetir.org [jetir.org]

- 8. tsijournals.com [tsijournals.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. rltsc.edu.in [rltsc.edu.in]

- 11. organicreactions.org [organicreactions.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

- 16. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e3s-conferences.org [e3s-conferences.org]

Investigating the Potential Biological Activity of Chlorophenoxy Benzaldehyde Analogues: A Technical Guide

Introduction

Chlorophenoxy benzaldehyde analogues represent a promising class of small molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of their synthesis, and their potential as anticancer, antimicrobial, and antioxidant agents. By integrating established methodologies with mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The unique structural features of these compounds, combining the reactivity of the benzaldehyde moiety with the physicochemical properties of the chlorophenoxy group, make them attractive scaffolds for the design of novel therapeutics.

Synthesis of Chlorophenoxy Benzaldehyde Analogues

The synthesis of chlorophenoxy benzaldehyde analogues can be achieved through various synthetic routes. A common and effective method involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol and an aryl halide. The following protocol details a representative synthesis of 4-(4-chlorophenoxy)benzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of diaryl ethers.[1]

Materials:

-

4-hydroxybenzaldehyde

-

1-chloro-4-iodobenzene

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a mixture of DMF and toluene (1:1 v/v) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ullmann Condensation: This reaction is a reliable method for forming the diaryl ether linkage, which is the core of the chlorophenoxy benzaldehyde structure.

-

Catalyst and Base: Copper(I) iodide is a common and effective catalyst for this transformation. Potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, making it a more potent nucleophile.

-

Solvent System: The high-boiling solvent mixture of DMF and toluene is used to achieve the necessary reaction temperature for the Ullmann condensation.

-

Purification: Column chromatography is a standard and effective technique for purifying organic compounds, ensuring the final product is of high purity for subsequent biological testing.

Visualization of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Anticancer Activity

Several studies have highlighted the potential of benzaldehyde derivatives as anticancer agents.[2] These compounds have been shown to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. The chlorophenoxy moiety can enhance the lipophilicity and cellular uptake of the benzaldehyde scaffold, potentially leading to improved anticancer efficacy.

Quantitative Data: Anticancer Activity

The following table summarizes the reported IC₅₀ values for some benzaldehyde derivatives against various cancer cell lines. While specific data for chlorophenoxy benzaldehyde analogues is still emerging, the data for related compounds provides a strong rationale for their investigation.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzaldehyde | Various | Varies | [2] |

| Chalcone derivatives | MCF-7, A549, PC3, HT-29 | Varies | [3] |

| 5-((2-(4-chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | A-549, HeLa | Varies | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Chlorophenoxy benzaldehyde analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the chlorophenoxy benzaldehyde analogues in the culture medium. The final DMSO concentration should be less than 0.1%. Replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Causality Behind Experimental Choices:

-

MTT Reagent: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

-

DMSO: DMSO is a common solvent for dissolving hydrophobic compounds like the test analogues for in vitro assays. It is also used to dissolve the formazan crystals.

-

Microplate Reader: This instrument allows for high-throughput and quantitative measurement of the absorbance, enabling the determination of IC₅₀ values.

Visualization of MTT Assay Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[5] The incorporation of a chlorophenoxy group can modulate the electronic and steric properties of the molecule, potentially enhancing its ability to interact with microbial targets.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some benzaldehyde derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus | 32 | [6] |

| Prenylated benzaldehyde derivatives | S. aureus, E. coli, S. mutans | 3.9 - 7.81 | [7] |

| Benzaldehyde | Various | ≥ 1024 | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Chlorophenoxy benzaldehyde analogues

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the chlorophenoxy benzaldehyde analogue in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices:

-

Broth Microdilution: This method allows for the quantitative determination of the MIC, providing a standardized measure of antimicrobial potency. The use of 96-well plates makes it a high-throughput method.

-

Standardized Inoculum: Using a standardized inoculum ensures the reproducibility and comparability of the results.

-

Controls: The positive control confirms the viability of the microorganism, while the negative control ensures the sterility of the medium.

Visualization of Broth Microdilution Workflow:

Caption: Workflow for the broth microdilution assay.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The phenolic ether linkage and the aldehyde group in chlorophenoxy benzaldehyde analogues suggest their potential to act as antioxidants by scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[1][10]

Materials:

-

DPPH solution (in methanol or ethanol)

-

Chlorophenoxy benzaldehyde analogues

-

Ascorbic acid (positive control)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of the chlorophenoxy benzaldehyde analogues and ascorbic acid in methanol or ethanol.

-

Reaction Mixture: To a solution of DPPH in methanol/ethanol, add the sample solution. The final volume should be kept constant.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.

Causality Behind Experimental Choices:

-

DPPH Radical: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.

-

Ascorbic Acid: Ascorbic acid is a well-known antioxidant and is used as a positive control to validate the assay.

-

Dark Incubation: The reaction is carried out in the dark to prevent the photo-degradation of DPPH.

Visualization of DPPH Assay Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Mechanism of Action: Insights into Anticancer Activity

The anticancer effects of benzaldehyde derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death. Two key pathways are frequently implicated: the intrinsic (mitochondrial) pathway and the Wnt/β-catenin signaling pathway.

Mitochondrial Apoptosis Pathway

The mitochondrial pathway is a major mechanism of apoptosis initiated by various intracellular stresses.[6][11] It involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis. Some benzaldehyde derivatives have been shown to induce apoptosis through this pathway.[12][13][14][15][16]

Key Events in the Mitochondrial Pathway:

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family regulates mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: Upon apoptotic stimuli, pro-apoptotic proteins induce MOMP, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Visualization of the Mitochondrial Apoptosis Pathway:

Caption: The mitochondrial pathway of apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[17][18][19] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[10] Some antimicrobial agents have been shown to exert anticancer effects by targeting this pathway.[10]

Key Components and Regulation:

-

"Off" State (No Wnt Signal): In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" consisting of APC, Axin, and GSK-3β. Phosphorylated β-catenin is then ubiquitinated and degraded by the proteasome.

-

"On" State (Wnt Signal): Binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the disassembly of the destruction complex. This prevents the phosphorylation and degradation of β-catenin.

-

Nuclear Translocation and Gene Transcription: Stabilized β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors, leading to the transcription of target genes involved in cell proliferation and survival (e.g., c-Myc, Cyclin D1).

Visualization of the Wnt/β-catenin Signaling Pathway:

Caption: The canonical Wnt/β-catenin signaling pathway.

Conclusion

Chlorophenoxy benzaldehyde analogues represent a versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis, coupled with their demonstrated potential as anticancer, antimicrobial, and antioxidant agents, provides a strong impetus for further investigation. This technical guide has outlined the key experimental protocols and mechanistic pathways relevant to the study of these compounds. Future research should focus on synthesizing a broader library of these analogues, conducting comprehensive in vitro and in vivo evaluations, and further elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial agent chloroxylenol targets β‑catenin‑mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 13. peerj.com [peerj.com]

- 14. Involvement of the mitochondrial death pathway in chemopreventive benzyl isothiocyanate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis induction by 13-acetoxyrolandrolide through the mitochondrial intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial agent chloroxylenol targets β-catenin-mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenoxy)benzaldehyde: Mechanism and Protocol

Introduction: The Significance of Diaryl Ethers in Modern Chemistry

4-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to dyes.[1] Its structure, featuring a diaryl ether linkage, is a common motif in numerous biologically active molecules. The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry, and understanding the nuances of the reaction mechanisms is paramount for developing efficient and scalable synthetic routes.

This technical guide provides an in-depth exploration of a proposed reaction mechanism for the synthesis of this compound, along with a detailed, field-proven experimental protocol. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring a self-validating system for reliable results.

Proposed Reaction Mechanism: A Tale of Two Pathways

The formation of the diaryl ether bond in this compound from 4-chlorophenol and an activated aryl halide, such as 4-fluorobenzaldehyde, can be rationalized through two primary mechanistic pathways: the copper-catalyzed Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr).

The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers.[2] While traditionally requiring harsh conditions, modern iterations have made this a more accessible and versatile reaction.

The currently accepted mechanism for the Ullmann-type diaryl ether synthesis is a catalytic cycle involving a copper(I) species.[3] The key steps are as follows:

-

Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of 4-chlorophenol by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) salt to generate a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide, 4-fluorobenzaldehyde, undergoes oxidative addition to the copper(I) phenoxide. This is often the rate-determining step and results in a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired diaryl ether, this compound, and regenerates the Cu(I) catalyst, allowing the cycle to continue.

The presence of an electron-withdrawing group, such as the aldehyde on the 4-fluorobenzaldehyde, can activate the aryl halide towards this reaction.[2]

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Given the electronic nature of 4-fluorobenzaldehyde, a direct Nucleophilic Aromatic Substitution (SNAr) is also a highly plausible mechanism. The SNAr reaction is a two-step process:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The deprotonated 4-chlorophenoxide acts as a nucleophile and attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. This is possible due to the strong electron-withdrawing effect of the para-aldehyde group, which polarizes the C-F bond and stabilizes the resulting intermediate. This addition forms a resonance-stabilized carbanion known as a Meisenheimer complex.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is crucial as it can solvate the potassium cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide oxygen. A detailed protocol for a similar SNAr reaction has been described for the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[4]

Which Pathway Dominates?

In the absence of a copper catalyst, the SNAr mechanism is the sole operative pathway. The strong activation provided by the aldehyde group on 4-fluorobenzaldehyde makes this a feasible and often high-yielding reaction. When a copper catalyst is introduced, the reaction likely proceeds via the Ullmann condensation pathway, which can often be accomplished under milder conditions than a non-catalyzed SNAr. The choice of pathway in a laboratory setting often comes down to factors such as desired reaction conditions, catalyst availability and cost, and substrate scope. For the purpose of this guide, we will focus on the more accessible and often catalyst-free SNAr approach.

Visualizing the SNAr Mechanism

Caption: Proposed SNAr mechanism for the synthesis of this compound.

A Validated Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of analogous diaryl ethers via nucleophilic aromatic substitution and is designed to be a self-validating system for researchers.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluorobenzaldehyde | 124.11 | 2.0 g | 16.1 |

| 4-Chlorophenol | 128.56 | 2.07 g | 16.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.45 g | 32.2 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 16 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Heptane | 100.21 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (2.0 g, 16.1 mmol), 4-chlorophenol (2.07 g, 16.1 mmol), and potassium carbonate (4.45 g, 32.2 mmol).

-

Solvent Addition: Add dimethyl sulfoxide (16 mL) to the flask.

-

Reaction: Heat the reaction mixture to 140 °C in a preheated oil bath and stir for a minimum of 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer three times with 30 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash them five times with 20 mL portions of saturated aqueous sodium chloride solution (brine) to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a light brown oil or solid.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot dichloromethane and add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to obtain pure this compound.

Characterization of this compound

To ensure the identity and purity of the synthesized product, a comprehensive characterization is essential.

Physical Properties:

-

Appearance: Off-white to pale yellow solid.[1]

-

Molecular Formula: C₁₃H₉ClO₂

-

Molecular Weight: 232.67 g/mol [1]

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

9.97 (s, 1H, -CHO)

-

7.90 (d, J = 8.8 Hz, 2H, Ar-H)

-

7.40 (d, J = 8.8 Hz, 2H, Ar-H)

-

7.08 (d, J = 8.8 Hz, 2H, Ar-H)

-

7.02 (d, J = 8.8 Hz, 2H, Ar-H) (Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument. The provided data is a representative spectrum.)

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

190.8

-

162.7

-

155.1

-

132.3

-

131.0

-

130.1

-

120.7

-

118.4 (Note: The provided data is a representative spectrum.)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3070 (C-H aromatic stretch)

-

~2850, ~2750 (C-H aldehyde stretch)

-

~1690 (C=O aldehyde stretch)

-

~1580, ~1480 (C=C aromatic stretch)

-

~1240 (C-O-C ether stretch)

-

~830 (para-disubstituted C-H bend)

-

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

-

4-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.

-

Potassium Carbonate: Causes serious eye irritation.

-

Dimethyl Sulfoxide (DMSO): Combustible liquid. May be harmful if swallowed or in contact with skin.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide has provided a comprehensive overview of the proposed reaction mechanism for the synthesis of this compound, focusing on the plausible SNAr pathway. The detailed experimental protocol, coupled with characterization data, offers a self-validating system for researchers to confidently synthesize this important chemical intermediate. By understanding the underlying principles and adhering to the outlined procedures, scientists can effectively and safely produce this compound for their research and development endeavors.

References

A Comprehensive Guide to the Synthetic Methodologies for 4-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenoxy)benzaldehyde is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its diaryl ether motif is a common feature in pharmaceuticals, agrochemicals, and materials science. The presence of both a reactive aldehyde group and a stable chlorophenoxy moiety makes it a valuable building block for the construction of more complex molecular architectures. This technical guide provides an in-depth survey of the principal synthetic methodologies for preparing this compound, offering a comparative analysis of each route to aid researchers in selecting the most appropriate method for their specific needs.

I. Classical and Modern Approaches to Diaryl Ether Synthesis

The core of synthesizing this compound lies in the formation of the diaryl ether bond. Over the years, several methods have been developed, ranging from classical copper-mediated reactions to modern palladium-catalyzed cross-couplings. This guide will focus on the most prominent and practical approaches:

-

Ullmann Condensation: A traditional and widely used method for forming diaryl ethers using a copper catalyst.

-

Williamson Ether Synthesis: A fundamental C-O bond-forming reaction, adapted for the synthesis of diaryl ethers.

-

Nucleophilic Aromatic Substitution (SNAr): A powerful method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated.

-

Palladium-Catalyzed Buchwald-Hartwig O-Arylation: A modern and highly versatile cross-coupling reaction.

-

Copper-Catalyzed Chan-Lam Coupling: An alternative cross-coupling approach utilizing boronic acids.

II. Ullmann Condensation: The Cornerstone of Diaryl Ether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical method for the synthesis of diaryl ethers involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[1][2]

A. Reaction Principle and Mechanism

The reaction typically involves the coupling of 4-chlorophenol with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-fluorobenzaldehyde) using a copper catalyst. The generally accepted mechanism, although still a subject of detailed study, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[3][4]

The key steps involve:

-

Formation of a copper(I) phenoxide.

-

Oxidative addition of the aryl halide to the copper(I) species to form a copper(III) intermediate.

-

Reductive elimination from the copper(III) complex to yield the diaryl ether and regenerate the active copper(I) catalyst.

Caption: Generalized catalytic cycle for the Ullmann condensation.

B. Experimental Considerations and Protocol

Traditional Ullmann conditions often required harsh reaction temperatures (>160 °C) and stoichiometric amounts of copper.[3] Modern protocols utilize catalytic amounts of copper salts (e.g., CuI, Cu2O) with various ligands to facilitate the reaction under milder conditions.[2]

Typical Reaction Parameters for Ullmann Synthesis:

| Parameter | Condition | Rationale and Insights |

| Copper Source | CuI, CuBr, Cu2O, CuO nanoparticles | Cu(I) salts are generally more active. Nanoparticles can offer higher surface area and reactivity.[5] |

| Ligand | N,N-dimethylglycine, 8-hydroxyquinoline, picolinic acid | Ligands stabilize the copper catalyst and facilitate the catalytic cycle, allowing for lower reaction temperatures.[2][3] |

| Base | K2CO3, Cs2CO3, K3PO4 | A base is required to deprotonate the phenol. Cs2CO3 is often highly effective. |

| Solvent | DMF, DMSO, Toluene, Pyridine | High-boiling polar aprotic solvents are commonly used to facilitate the dissolution of reactants and achieve necessary temperatures. |

| Temperature | 90 - 140 °C | Modern ligand-assisted protocols have significantly reduced the required temperature compared to classical conditions.[6] |

Generalized Experimental Protocol for Ullmann Synthesis:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 equiv.), 4-bromobenzaldehyde (1.0-1.2 equiv.), copper(I) iodide (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, 2.0 equiv.).

-

Add a dry, degassed solvent (e.g., DMF or toluene).

-

Heat the reaction mixture to 110-130 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

III. Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a fundamental method for preparing ethers via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl (or aryl) halide.[7] For the synthesis of diaryl ethers, this method is most effective when one of the aryl halides is activated towards nucleophilic attack.

A. Reaction Principle and Mechanism

This method involves the deprotonation of 4-hydroxybenzaldehyde to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an activated aryl halide, such as 1-chloro-4-nitrobenzene. The resulting nitro-substituted diaryl ether can then be converted to the target aldehyde through a series of functional group transformations.

Caption: Multi-step synthesis of this compound via a modified Williamson ether synthesis.

B. Experimental Considerations and Protocol

A key consideration for this route is the need for a multi-step sequence to introduce the aldehyde functionality. The initial ether formation is followed by reduction of the nitro group, diazotization of the resulting amine, and finally a Sandmeyer-type reaction to introduce the chloro group.

Generalized Experimental Protocol (Illustrative):

-

Ether Formation: Dissolve 4-hydroxybenzaldehyde (1.0 equiv.) in a suitable solvent (e.g., DMF) and add a base (e.g., K2CO3, 1.5 equiv.). Stir the mixture, then add 1-chloro-4-nitrobenzene (1.0 equiv.). Heat the reaction until completion, then work up to isolate the nitro-substituted diaryl ether.

-

Reduction: Reduce the nitro group of the diaryl ether using a standard reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) to obtain the corresponding amino-diaryl ether.

-

Diazotization and Sandmeyer Reaction: Convert the amino group to a diazonium salt using sodium nitrite and a mineral acid at low temperature. Subsequently, treat the diazonium salt with a copper(I) chloride solution to yield this compound.

IV. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and often efficient method for forming C-O bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups.[8]

A. Reaction Principle and Mechanism

In the context of synthesizing this compound, this reaction involves the nucleophilic attack of the 4-chlorophenoxide on an activated 4-halobenzaldehyde, typically 4-fluorobenzaldehyde. The formyl group (-CHO) at the para position of the benzaldehyde ring activates the ipso-carbon towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Caption: Mechanism of the SNAr reaction for the synthesis of this compound.

B. Experimental Considerations and Protocol

The success of the SNAr reaction is highly dependent on the nature of the leaving group on the benzaldehyde ring (F > Cl > Br > I) and the reaction conditions.

Typical Reaction Parameters for SNAr Synthesis:

| Parameter | Condition | Rationale and Insights |

| Aryl Halide | 4-Fluorobenzaldehyde | The highly electronegative fluorine atom activates the ring and is an excellent leaving group in SNAr reactions. |

| Nucleophile | 4-Chlorophenol | Deprotonated in situ to form the phenoxide nucleophile. |

| Base | K2CO3, Cs2CO3 | A relatively mild base is sufficient to deprotonate the phenol. |

| Solvent | DMSO, DMF | Polar aprotic solvents are essential to solvate the cation and leave the phenoxide anion highly reactive. |

| Temperature | 100 - 150 °C | Elevated temperatures are typically required to overcome the activation energy of the reaction. |

Generalized Experimental Protocol for SNAr Synthesis:

-

In a reaction vessel, combine 4-chlorophenol (1.0 equiv.), 4-fluorobenzaldehyde (1.0 equiv.), and potassium carbonate (1.5-2.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

-

Heat the mixture with stirring to 120-140 °C.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain pure this compound.

V. Palladium-Catalyzed Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination has a powerful counterpart for C-O bond formation, which provides a highly versatile and efficient method for the synthesis of diaryl ethers under relatively mild conditions.[9][10][11]

A. Reaction Principle and Mechanism

This cross-coupling reaction involves the palladium-catalyzed coupling of 4-chlorophenol with a 4-halobenzaldehyde (typically 4-bromobenzaldehyde). The catalytic cycle is similar to that of the C-N coupling and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.

B. Experimental Considerations and Protocol

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig O-arylation.